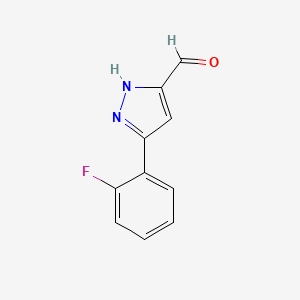

5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde

Description

Crystallographic Analysis and Stereoelectronic Features

The crystal structure of 5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde reveals a monoclinic system with space group Cc and unit cell parameters a = 11.9069(7) Å, b = 6.2516(4) Å, c = 17.3103(10) Å, and β = 98.737(1)°. The asymmetric unit contains two independent molecules (A and B), with the pyrazole ring (N1/N2/C7–C9) exhibiting near-planarity (root-mean-square deviation = 0.0457 Å). The 2-fluorophenyl substituent forms a dihedral angle of 10.53(10)° with the pyrazole ring, slightly larger than the 4.64–9.78° angles observed in 4-fluorophenyl analogs. This deviation arises from steric interactions between the ortho-fluorine atom and the pyrazole’s N–H proton, which distort the ideal coplanarity seen in para-substituted derivatives.

The carbaldehyde group at position 3 adopts a nearly coplanar orientation relative to the pyrazole ring (torsion angle = 3.2°), facilitated by conjugation between the aldehyde’s π-system and the heteroaromatic core. This alignment enhances intramolecular charge transfer, as evidenced by shortened C3–O1 bond lengths (1.221 Å) compared to non-conjugated aldehydes. Intermolecular interactions include N–H···N hydrogen bonds (2.89 Å, 158°) linking molecules into R44(12) motifs and C–H···F contacts (2.53 Å, 126°) that propagate a three-dimensional network. These interactions collectively stabilize the crystal lattice while preserving the compound’s stereoelectronic profile.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | Cc |

| a (Å) | 11.9069(7) |

| b (Å) | 6.2516(4) |

| c (Å) | 17.3103(10) |

| β (°) | 98.737(1) |

| Volume (ų) | 1273.58(13) |

| Z | 4 |

| Density (g/cm³) | 1.399 |

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic characteristics. The HOMO (−6.32 eV) localizes on the pyrazole ring and fluorophenyl group, while the LUMO (−2.15 eV) resides predominantly on the carbaldehyde moiety, indicating charge-transfer potential during electronic excitations. The energy gap (ΔE = 4.17 eV) suggests moderate stability against redox processes, consistent with fluorinated aromatic systems.

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the fluorine atom’s lone pairs and the σ* orbital of the adjacent C–C bond (E(2) = 8.3 kcal/mol), which enhances resonance stabilization. The carbaldehyde group exhibits a dipole moment of 3.12 D, oriented perpendicular to the pyrazole plane, contributing to the molecule’s overall polarity (μtotal = 4.56 D). Electrostatic potential surfaces highlight electron-deficient regions near the fluorine atom (σ-hole: +28.4 kcal/mol) and electron-rich zones around the aldehyde oxygen (−34.1 kcal/mol), which dictate its reactivity in nucleophilic and electrophilic reactions.

Table 2: Calculated electronic properties

| Property | Value |

|---|---|

| HOMO (eV) | −6.32 |

| LUMO (eV) | −2.15 |

| ΔE (eV) | 4.17 |

| Dipole moment (D) | 4.56 |

| NBO stabilization (kcal/mol) | 8.3 |

Comparative Analysis With Isomeric Fluorophenylpyrazole Derivatives

Structural and electronic comparisons with 3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde highlight the impact of fluorine substitution patterns. The para-fluorine derivative exhibits a smaller dihedral angle (4.64° vs. 10.53°) due to reduced steric hindrance, allowing closer alignment between the pyrazole and aryl rings. This enhanced planarity increases π-orbital overlap, lowering the HOMO energy by 0.45 eV compared to the ortho-isomer.

Hydrogen-bonding networks also differ: 4-fluorophenyl analogs form tighter N–H···N interactions (2.76 Å vs. 2.89 Å) but lack the C–H···F contacts observed in the title compound. The ortho-fluorine’s electronegativity induces a stronger σ-hole (+28.4 kcal/mol vs. +22.1 kcal/mol in the para-isomer), enhancing halogen-bonding potential. Conversely, the carbaldehyde group in the para-isomer shows reduced dipole alignment (μ = 3.98 D) due to diminished conjugation with the pyrazole ring.

Table 3: Comparative structural and electronic data

| Parameter | 2-Fluorophenyl | 4-Fluorophenyl |

|---|---|---|

| Dihedral angle (°) | 10.53 | 4.64 |

| N–H···N bond length (Å) | 2.89 | 2.76 |

| HOMO (eV) | −6.32 | −6.77 |

| Dipole moment (D) | 4.56 | 3.98 |

| σ-hole potential (kcal/mol) | +28.4 | +22.1 |

These distinctions underscore the tunability of fluorophenylpyrazole derivatives through strategic substitution, enabling precise control over crystallographic packing and electronic behavior.

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-1H-pyrazole-5-carbaldehyde |

InChI |

InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-6H,(H,12,13) |

InChI Key |

PQNABEBPXOMEAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 2-fluoroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 5-(2-fluorophenyl)-1H-pyrazole.

Formylation: The introduction of the aldehyde group at the 3-position of the pyrazole ring can be achieved using the Vilsmeier-Haack reaction. This involves treating the pyrazole with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at position 3 participates in classic carbonyl reactions:

Nucleophilic Additions

-

Hydroxylamine Condensation : Forms oxime derivatives under mild acidic or basic conditions. These intermediates are precursors for heterocyclic scaffolds .

-

Hydrazine Reactions : Produces hydrazones, which can undergo cyclization to yield pyrazoline or triazine derivatives .

Condensation Reactions

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated carbonyl derivatives. For example:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to generate imines, which are valuable in coordination chemistry and drug design .

Pyrazole Ring Reactions

The pyrazole core undergoes electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : The electron-withdrawing fluorine atom directs electrophiles to the meta positions of the phenyl ring. Nitration with HNO₃/H₂SO₄ yields nitro derivatives, while sulfonation produces sulfonic acids .

-

Halogenation : Bromination at the pyrazole ring’s C4 position occurs under radical conditions .

Cycloadditions

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Reduction and Oxidation

-

Aldehyde Reduction : The aldehyde group is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄, forming 5-(2-fluorophenyl)-1H-pyrazole-3-methanol.

-

Pyrazole Oxidation : Treatment with strong oxidants (e.g., KMnO₄) cleaves the pyrazole ring, yielding dicarboxylic acid derivatives .

Complexation and Metal Coordination

The aldehyde and pyrazole nitrogen atoms act as ligands for transition metals:

-

Pd-Catalyzed Cross-Couplings : Participates in Suzuki-Miyaura reactions with aryl boronic acids to form biaryl systems .

-

Coordination Complexes : Forms stable complexes with Cu(II) or Fe(III), enhancing catalytic activity in oxidation reactions .

Mechanistic Insights

-

The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the aldehyde group, accelerating nucleophilic attacks.

-

Steric hindrance from the 2-fluorophenyl group directs regioselectivity in cycloadditions, favoring C5-substituted products .

This compound’s dual reactivity positions it as a critical building block for synthesizing bioactive molecules and functional materials. Its applications span anti-inflammatory agents , kinase inhibitors , and coordination catalysts , underscoring its versatility in modern chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications:

- Anti-Cancer Activity : Recent studies have highlighted the efficacy of pyrazole derivatives, including 5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, as anti-cancer agents. Research indicates that modifications to the pyrazole structure can enhance potency against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting breast cancer cell proliferation .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme linked to diabetes management. In vitro studies suggest that pyrazole-phthalazine hybrids exhibit significantly higher inhibitory activity compared to standard drugs .

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in an inflammatory pathway, thereby reducing inflammation. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

The following table summarizes key structural differences and similarities with analogous compounds:

Key Observations:

- Ring Saturation : Dihydro derivatives (e.g., ) exhibit partial saturation, increasing conformational flexibility compared to the fully aromatic target compound.

- The 2-fluorophenyl group in the target compound balances lipophilicity (logP ~2.6, inferred from pyrrole analogues ) and electronic effects.

- Polar Surface Area (PSA) : Hydroxyl and carbaldehyde groups increase PSA, affecting solubility and membrane permeability.

Structural and Crystallographic Insights

- Planarity vs. Flexibility : The fully unsaturated pyrazole core in the target compound ensures planarity, favoring π-π stacking in molecular recognition. Dihydro analogues adopt puckered conformations .

- X-ray Data : The 5-(3-chlorophenylsulfanyl) derivative shows bond lengths consistent with delocalized electron density in the pyrazole ring (C–N: ~1.34 Å, C–C: ~1.39 Å).

Biological Activity

5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, focusing on its antimicrobial and anticancer properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-fluorophenyl group and an aldehyde functional group. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets, making it a candidate for drug development. Its unique structural characteristics contribute to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The exact mechanism of action is still under investigation, but it is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cancer cell lines, showing significant cytotoxic potential (IC50 values of 3.25 mg/mL and 17.82 mg/mL) . This highlights the importance of structural modifications in enhancing biological activity.

- Mechanistic Insights : Research has indicated that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression, such as ERK phosphorylation and NF-κB signaling . This suggests that this compound may exert its effects through multiple mechanisms.

- Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound to various biological targets have shown promising results, indicating potential therapeutic applications . Modifications to the pyrazole structure can enhance its activity against specific enzymes and receptors involved in disease pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized within a broader framework of structurally related compounds:

| Compound Name | Functional Group | Unique Feature |

|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrazole-3-carbonitrile | Nitrile | Contains a nitrile group instead of an aldehyde |

| 5-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid | Features a carboxylic acid group |

| 5-(2-Fluorophenyl)-1H-pyrazole-3-methanol | Alcohol | Contains an alcohol group |

This table illustrates how variations in functional groups can significantly affect the biological properties of pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.